molecular formula C18H16Cl3N3O4S B11998068 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid

3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid

Cat. No.: B11998068
M. Wt: 476.8 g/mol
InChI Key: ZFZKZNSNMAWKEW-UHFFFAOYSA-N
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Description

3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid is a complex organic compound characterized by its unique structure, which includes a trichloroethyl group, a methoxybenzoylamino group, and a thioureido linkage attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid typically involves multiple steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the chlorination of ethyl compounds to form the trichloroethyl intermediate.

    Amidation Reaction: The trichloroethyl intermediate is then reacted with 3-methoxybenzoic acid to form the 3-methoxybenzoylamino derivative.

    Thioureido Formation: The 3-methoxybenzoylamino derivative undergoes a reaction with thiourea to form the thioureido linkage.

    Final Coupling: The thioureido derivative is finally coupled with benzoic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated form.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Partially dechlorinated compounds.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the synthesis of novel compounds.

Biology

The compound’s structure suggests potential biological activity, possibly as an enzyme inhibitor or receptor modulator. Research could explore its effects on various biological pathways.

Medicine

Given its complex structure, the compound might exhibit pharmacological properties, such as anti-inflammatory or anticancer activities. Studies could investigate its efficacy and mechanism of action in medical applications.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique functional groups might contribute to the development of advanced polymers or coatings.

Mechanism of Action

The mechanism by which 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid exerts its effects would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trichloroethyl group could play a role in binding to active sites, while the thioureido and benzoic acid moieties might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-benzoic acid: Lacks the thioureido group.

    3-(3-(2,2,2-Trichloro-1-(3-hydroxy-benzoylamino)-ethyl)-thioureido)-benzoic acid: Contains a hydroxyl group instead of a methoxy group.

    3-(3-(2,2,2-Trichloro-1-(4-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid: Has a methoxy group in a different position on the benzoylamino moiety.

Uniqueness

The presence of the thioureido linkage and the specific positioning of the methoxy group in 3-(3-(2,2,2-Trichloro-1-(3-methoxy-benzoylamino)-ethyl)-thioureido)-benzoic acid distinguishes it from similar compounds. These structural features may confer unique chemical reactivity and biological activity, making it a compound of interest for further research and development.

Properties

Molecular Formula

C18H16Cl3N3O4S

Molecular Weight

476.8 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-[(3-methoxybenzoyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O4S/c1-28-13-7-3-4-10(9-13)14(25)23-16(18(19,20)21)24-17(29)22-12-6-2-5-11(8-12)15(26)27/h2-9,16H,1H3,(H,23,25)(H,26,27)(H2,22,24,29)

InChI Key

ZFZKZNSNMAWKEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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